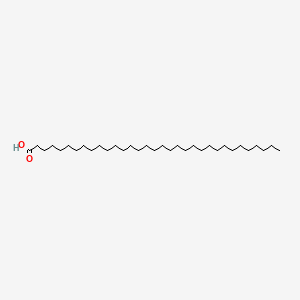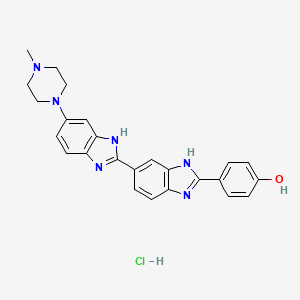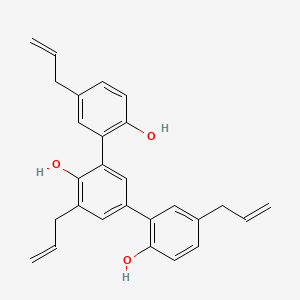
3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione is a member of maleimides.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The crystal structure of related pyrrolo[3,4-c]pyrrole-1,4-dione compounds has been studied to understand the effects of substituents on molecular structure. Such analysis is crucial in material science and chemistry for understanding and predicting compound properties (Fujii et al., 2002).
Luminescent Polymer Development
- Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and solubility in organic solvents. These properties are significant in the development of luminescent materials and electronic applications (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
- A series of π-conjugated polymers and copolymers with pyrrolo[3,4-c]pyrrole units show strong photoluminescence and stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Catalysis in Organic Synthesis
- Pyrrolin-2,5-diones, related to the compound of interest, have been used as ligands in asymmetric catalysis, specifically in the hydrosilylation reaction of acetophenone (Tillack et al., 1994).
Synthesis of Novel Molecules
- The synthesis of derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione, aimed at potential applications in cancer treatment and molecular docking, demonstrates the versatility of these compounds in medicinal chemistry (Kuznietsova et al., 2019).
Semiconductor Materials
- Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)dione-based polymers have been used to create semiconductor materials for organic thin film transistors, showcasing their potential in the field of electronics and optoelectronics (Guo, Sun, & Li, 2014).
Eigenschaften
Produktname |
3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
|---|---|
Molekularformel |
C12H9Cl3N2O2 |
Molekulargewicht |
319.6 g/mol |
IUPAC-Name |
3-chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9Cl3N2O2/c1-16(2)10-9(15)11(18)17(12(10)19)6-3-4-7(13)8(14)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
UJVSRUOVYSHYAG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



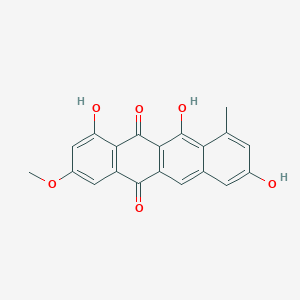
![3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1210064.png)
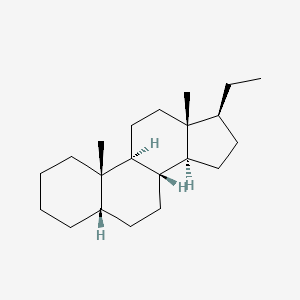
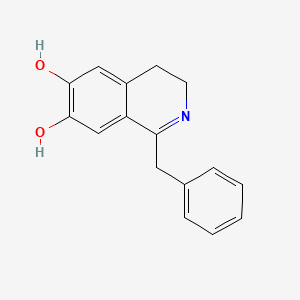
![5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1210069.png)
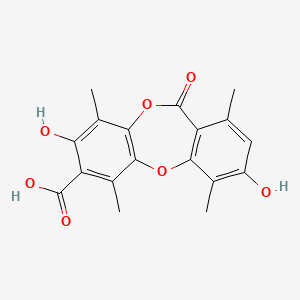
![2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid](/img/structure/B1210074.png)
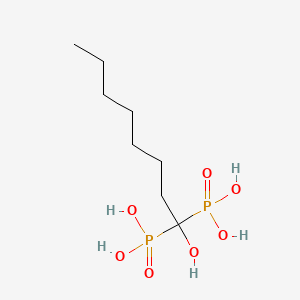
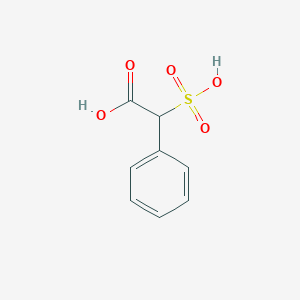
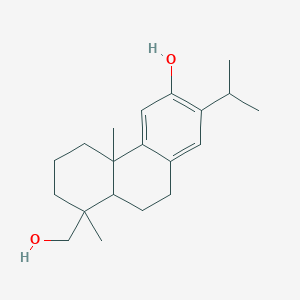
![17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol](/img/structure/B1210081.png)
